2,6-dibutoxy-N-(5-methyl-3-isoxazolyl)benzamide
Overview
Description
2,6-dibutoxy-N-(5-methyl-3-isoxazolyl)benzamide is a useful research compound. Its molecular formula is C19H26N2O4 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 346.18925731 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Pharmacology
Compounds with complex structures, including benzamide derivatives and isoxazolyl groups, are widely explored in medicinal chemistry for their potential therapeutic applications. For example, benzisoxazole derivatives have been investigated for their antipsychotic properties, showing efficacy in treating schizophrenia by targeting dopamine D2 receptors and serotonin 5-HT2 receptors (Grant & Fitton, 1994). This suggests that compounds like 2,6-dibutoxy-N-(5-methyl-3-isoxazolyl)benzamide could potentially be explored for neurological or psychiatric disorder treatments through modulation of neurotransmitter systems.
Material Science
Isoxazole and benzamide groups are also significant in material science for designing novel materials with unique properties. For example, benzene-1,3,5-tricarboxamide derivatives have been utilized in nanotechnology and polymer processing due to their ability to self-assemble into one-dimensional structures, offering a pathway to creating nanomaterials with specific functions (Cantekin, de Greef, & Palmans, 2012). This indicates a potential area of research for this compound in developing new materials with desirable physical and chemical properties.
Biological Research
In biological research, compounds with specific functional groups are often employed as tools to study biological processes or as probes in bioimaging. For instance, Hoechst dyes, which bind to DNA, are used extensively in cell biology to visualize nuclei and chromosomes, indicating the importance of chemical compounds in biological assays and microscopy (Issar & Kakkar, 2013). While not directly related, this demonstrates how compounds like this compound could be of interest in biological research, potentially as markers or inhibitors in biochemical pathways.
Properties
IUPAC Name |
2,6-dibutoxy-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-4-6-11-23-15-9-8-10-16(24-12-7-5-2)18(15)19(22)20-17-13-14(3)25-21-17/h8-10,13H,4-7,11-12H2,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPRJTOEUWYJDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C(=CC=C1)OCCCC)C(=O)NC2=NOC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.